

Application Notes and Protocols for Stafia-1-dipivaloyloxymethyl ester

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Compound of Interest

Compound Name: *Stafia-1-dipivaloyloxymethyl ester*

Cat. No.: *B8146339*

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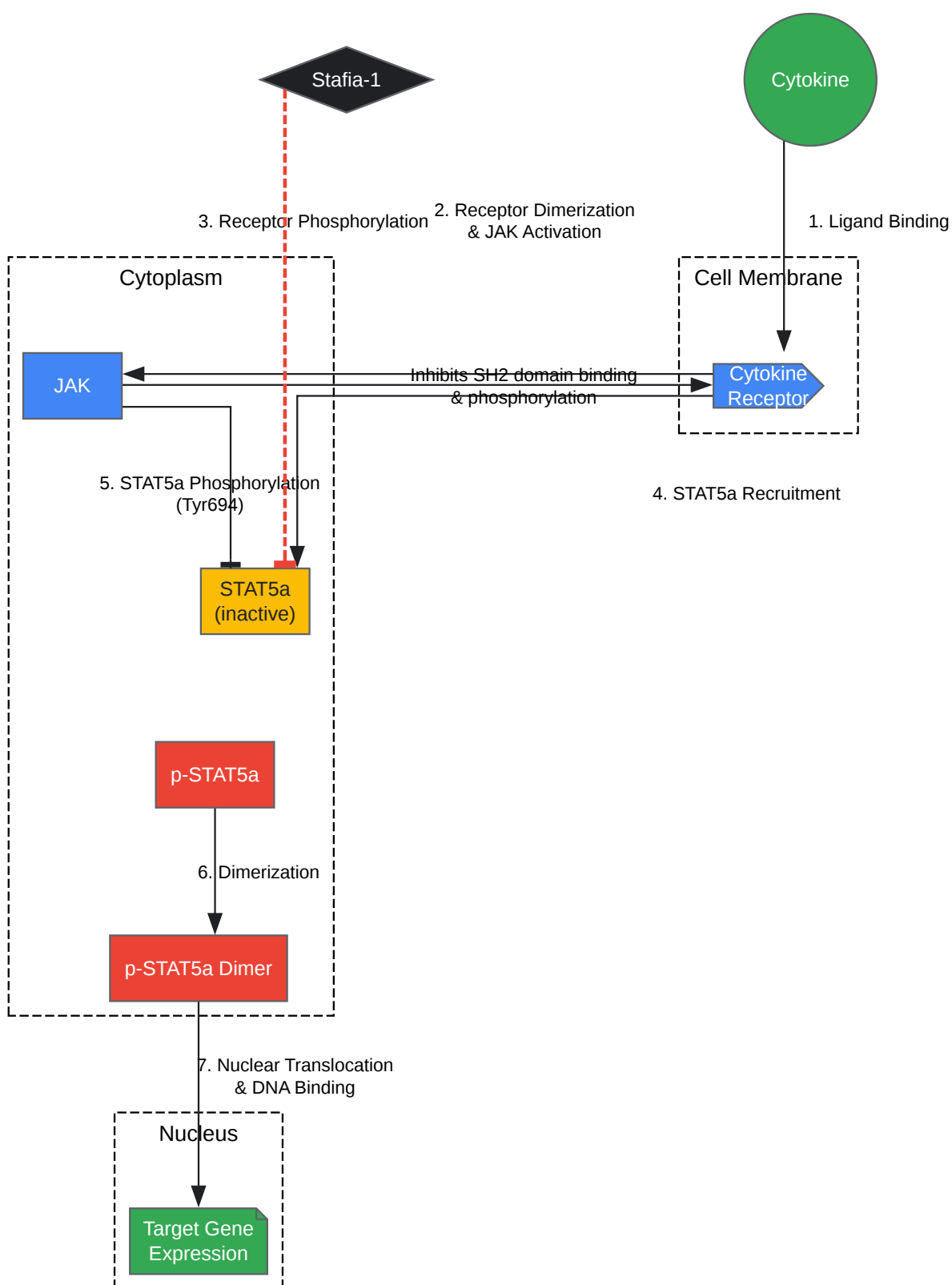
For Researchers, Scientists, and Drug Development Professionals

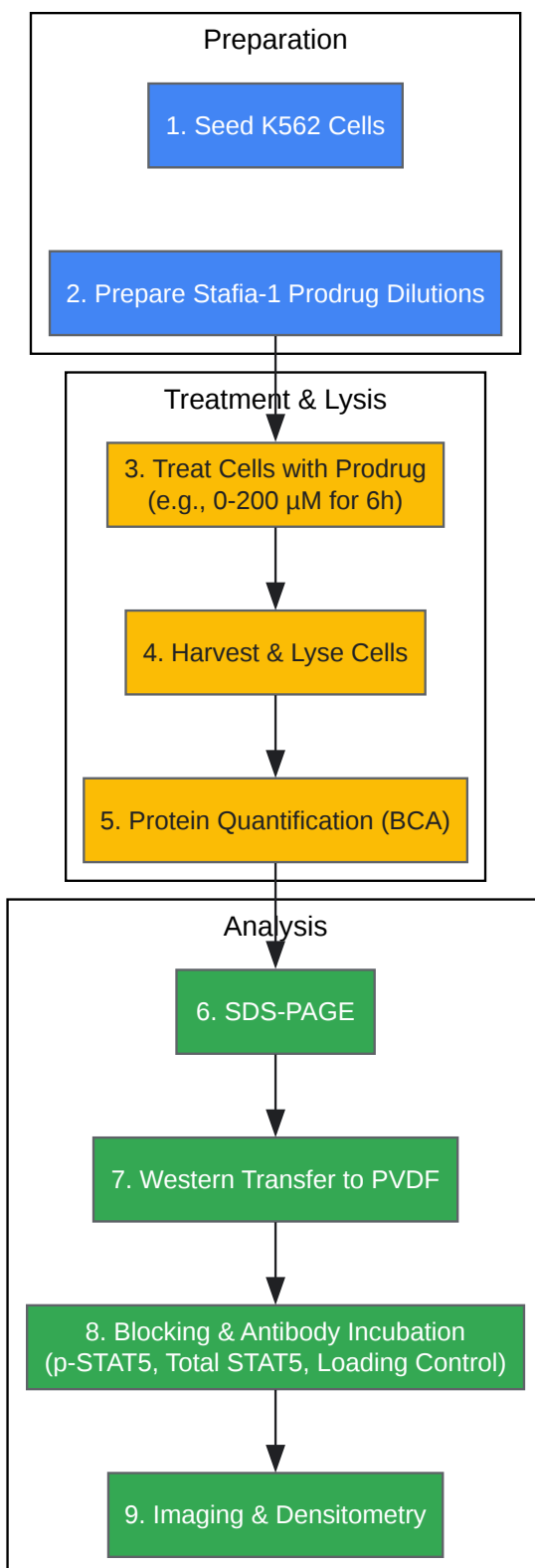
Introduction

Stafia-1 is the first identified small-molecule inhibitor that demonstrates selectivity for the Signal Transducer and Activator of Transcription 5a (STAT5a) protein over its close homolog STAT5b and other STAT family members.[1][2][3][4] It functions by targeting the SH2 domain of STAT5a, a critical step for its activation via tyrosine phosphorylation.[4] The **Stafia-1-dipivaloyloxymethyl ester** is a cell-permeable prodrug version of Stafia-1, designed to facilitate its entry into cells for intracellular studies.[2][4] Once inside the cell, it is converted to its active form, Stafia-1. These application notes provide detailed protocols for setting up in vitro assays to characterize the inhibitory activity of Stafia-1 and its prodrug on STAT5a.

Mechanism of Action and Signaling Pathway

Stafia-1 inhibits the JAK/STAT signaling pathway by preventing the phosphorylation and subsequent activation of STAT5a. This pathway is crucial for transmitting signals from cytokines and growth factors to the nucleus, where STAT proteins act as transcription factors to regulate gene expression involved in cell proliferation, differentiation, and survival. The diagram below illustrates the canonical JAK/STAT pathway and the point of inhibition by Stafia-1.





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